4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one: is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with methyl groups and a fused oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one typically involves multiple steps, starting with the formation of the benzene ring and subsequent functionalization. One common synthetic route includes the following steps:
Benzene Derivative Formation: : The initial step involves the formation of a benzene derivative with appropriate substituents.
Oxazepine Ring Formation: : The benzene derivative undergoes cyclization reactions to form the oxazepine ring.
Substitution Reactions: : Further substitution reactions are performed to introduce the necessary functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one: has several scientific research applications:
Chemistry: : The compound can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Industry: : Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
4-(3,4-dimethylphenyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one: can be compared with other similar compounds, such as:
4-(3,4-dimethylphenyl)-4-piperidinol: : Both compounds share structural similarities but differ in their functional groups and biological activities.
3,4-Dimethylphenol: : This compound is structurally related but lacks the oxazepine ring, leading to different chemical properties and applications.
The uniqueness of This compound
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-7-8-15(9-13(12)2)18-10-14-5-3-4-6-16(14)20-11-17(18)19/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWQREIRNSGFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3=CC=CC=C3OCC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.